![molecular formula C7H6FNO4S B074119 4-Fluoro-3-sulfamoylbenzoic acid CAS No. 1535-45-1](/img/structure/B74119.png)
4-Fluoro-3-sulfamoylbenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 4-Fluoro-3-sulfamoylbenzoic acid, like 4-chloro-3-sulfamoylbenzoic acid, involves starting from related benzoate precursors. The structure of these compounds is then confirmed through techniques such as single crystal X-ray diffraction and spectroscopic methods. This process highlights the precise molecular architecture and the intermolecular interactions forming a two-dimensional sheet in the solid phase structure (Kavitha et al., 2020).
Molecular Structure Analysis
The detailed structural analysis is pivotal for understanding the compound's properties and reactivity. Single crystal X-ray diffraction and Hirshfeld surface analysis are commonly employed to reveal the molecule's crystallization patterns and the significant role of hydrogen bonds and intermolecular interactions in defining its structure (Kavitha et al., 2020).
Chemical Reactions and Properties
Chemical reactivity and properties are assessed through various analyses, including vibrational and electronic spectroscopic signatures, frontier orbital analysis, and bond dissociation energies. These studies help in understanding the molecule's reactivity, degradation properties, and its moderate anti-bacterial activity against certain bacteria strains (Kavitha et al., 2020).
Scientific Research Applications
Spectroscopic and Antibacterial Properties :
- Study Title : "An analysis of structural, spectroscopic signatures, reactivity and anti-bacterial study of synthetized 4-chloro-3-sulfamoylbenzoic acid"
- Findings : This study analyzed the structure and properties of a compound similar to 4-Fluoro-3-sulfamoylbenzoic acid (4-chloro-3-sulfamoylbenzoic acid), highlighting its moderate antibacterial activity against both gram-positive and gram-negative bacteria (Kavitha et al., 2020).
Antimicrobial Activity of Derivatives :
- Study Title : "Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study"
- Findings : The study focused on compounds related to this compound, demonstrating that some sulfonamide derivatives exhibit potent antifungal activity (Janakiramudu et al., 2017).
Application in Anticonvulsants :
- Study Title : "Anticonvulsants. 3. Alkyl esters of 4-bromo-2-sulfamoylbenzoic acid and 4-chloro-2-sulfamoylbenzoic acid."
- Findings : Research on esters of compounds similar to this compound indicated potential anticonvulsant properties, although specific activities varied (Hamor & Reavlin, 1967).
Synthesis and Biological Activity of Derivatives :
- Study Title : "Synthesis, Biochemical Characterization and In-Silico Investigation of 3-(Butylamino)-4-Phenoxy-5-Sulfamoylbenzoic Acid Derivatives: Dual Action Mode Inhibitors of Urease and Virulent Bacterial Stains."
- Findings : This study reported the synthesis and anti-urease and antibacterial activity of derivatives of sulfamoylbenzoic acid, indicating potential for treating gastrointestinal and hepatic diseases (Irshad et al., 2022).
Sulfonamide as a Functional Group in Drug Design :
- Study Title : "Chapter 5:Sulfonamide as an Essential Functional Group in Drug Design"
- Findings : This paper highlights the importance of the sulfonamide group (present in this compound) in medicinal chemistry, particularly in antibacterial drugs (Kalgutkar, Jones, & Sawant, 2010).
Safety and Hazards
The safety data sheet for a similar compound, 4-Fluorobenzoic acid, indicates that it causes skin irritation and serious eye irritation . It is recommended to handle it with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Relevant Papers The relevant papers retrieved discuss the synthesis and evaluation of novel uridyl sulfamoylbenzoate derivatives as potential anticancer agents , and the multistep divergent synthesis of benzimidazole linked benzoxazole/benzothiazole via copper-catalyzed domino annulation .
Mechanism of Action
Target of Action
The primary target of 4-Fluoro-3-sulfamoylbenzoic acid is the M1 subunit of human ribonucleotide reductase (hRRM1) . This enzyme plays a crucial role in the de novo synthesis of deoxynucleotide triphosphates (dNTPs), which are vital for DNA replication and repair .
Mode of Action
This compound interacts with its target, hRRM1, by forming strong hydrogen bonds with known substrate-binding residues such as Ser202 and Thr607 in the catalytic site . The presence of electron-withdrawing groups like fluorine and chlorine enhances binding, while electron-donating groups diminish binding .
Biochemical Pathways
The compound affects the biochemical pathway involving the conversion of ribonucleotides to 2’-deoxyribonucleotides, a process catalyzed by ribonucleotide reductase . By inhibiting hRRM1, this compound disrupts this pathway, affecting the production of dNTPs necessary for DNA replication and repair .
Pharmacokinetics
In silico ADMET evaluations of this compound have shown favorable pharmacological and toxicity profiles . The compound exhibits excellent solubility scores of at least -3.0 log S, suggesting good bioavailability .
Result of Action
The inhibition of hRRM1 by this compound results in a reduction in the synthesis of dNTPs . This disrupts DNA replication and repair, potentially leading to cell death, particularly in rapidly dividing cells such as cancer cells .
properties
IUPAC Name |
4-fluoro-3-sulfamoylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO4S/c8-5-2-1-4(7(10)11)3-6(5)14(9,12)13/h1-3H,(H,10,11)(H2,9,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBMRUQCUCRKQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350633 | |
Record name | 4-fluoro-3-sulfamoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1535-45-1 | |
Record name | 3-(Aminosulfonyl)-4-fluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1535-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-fluoro-3-sulfamoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1535-45-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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